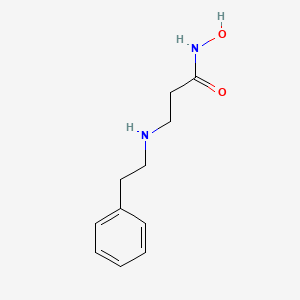![molecular formula C12H11NO4S2 B12537417 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid CAS No. 653588-49-9](/img/structure/B12537417.png)
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
One common synthetic route includes the reaction of 2-methyl-1,3-thiazole with a phenyl derivative under specific conditions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its biological activity . Additionally, the sulfonylacetic acid moiety can enhance the compound’s solubility and bioavailability, contributing to its overall effectiveness.
Comparison with Similar Compounds
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An antineoplastic drug used in cancer therapy. What sets this compound apart is its unique combination of the thiazole ring and the sulfonylacetic acid moiety, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
653588-49-9 |
|---|---|
Molecular Formula |
C12H11NO4S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C12H11NO4S2/c1-8-13-11(6-18-8)9-2-4-10(5-3-9)19(16,17)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
HWNQACFIPKXGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


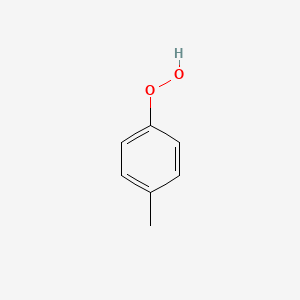
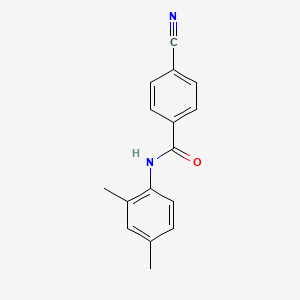
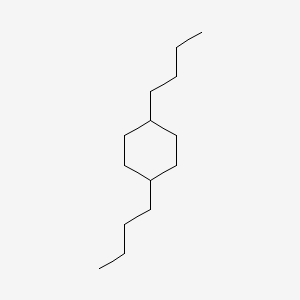
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)
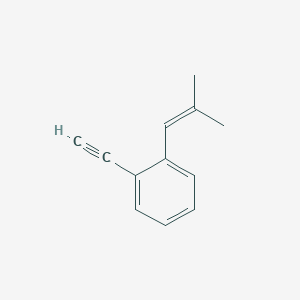

![16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid](/img/structure/B12537361.png)

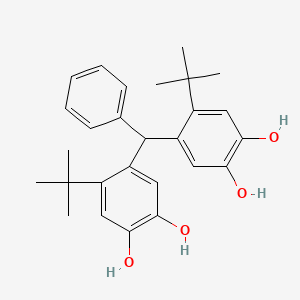
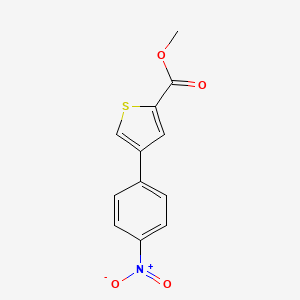
silane](/img/structure/B12537380.png)
![9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene](/img/structure/B12537394.png)
